1-Ethynyl-2,4,5-trimethyl-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2,4,5-trimethyl-3-nitrobenzene is an organic compound characterized by the presence of an ethynyl group, three methyl groups, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-2,4,5-trimethyl-3-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1-ethynyl-2,4,5-trimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2,4,5-trimethyl-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 1-ethynyl-2,4,5-trimethyl-3-aminobenzene.
Substitution: Formation of halogenated derivatives such as 1-ethynyl-2,4,5-trimethyl-3-bromobenzene.
Scientific Research Applications
1-Ethynyl-2,4,5-trimethyl-3-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Ethynyl-2,4,5-trimethyl-3-nitrobenzene involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethynyl group can participate in covalent bonding with nucleophiles, affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
1-Ethynyl-4-nitrobenzene: Similar structure but lacks the three methyl groups.
1,3,5-Trimethyl-2-nitrobenzene: Similar structure but lacks the ethynyl group.
1-Ethynyl-2,4,5-trimethylbenzene: Similar structure but lacks the nitro group.
Uniqueness: The presence of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .
Properties
CAS No. |
827319-18-6 |
---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-ethynyl-2,4,5-trimethyl-3-nitrobenzene |
InChI |
InChI=1S/C11H11NO2/c1-5-10-6-7(2)8(3)11(9(10)4)12(13)14/h1,6H,2-4H3 |
InChI Key |
ZVHOVDGREODXPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.